5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorine atom, a methoxy group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 5-fluoro-2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Pyridazinone Formation: The amine is then reacted with a suitable pyridazinone precursor under acidic or basic conditions to form the pyridazinone moiety.
Alkylation: The resulting intermediate is alkylated with a propylating agent to introduce the propyl group.
Final Coupling: The final step involves coupling the alkylated intermediate with the pyridazinone moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group contribute to its binding affinity and selectivity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the pyridazinone moiety, resulting in different chemical reactivity and biological activity.
2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
5-fluoro-2-methoxy-N-propylbenzenesulfonamide: Lacks the pyridazinone moiety, leading to different applications and properties.
Uniqueness
5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the pyridazinone moiety
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-22-12-6-5-11(15)10-13(12)23(20,21)17-8-3-9-18-14(19)4-2-7-16-18/h2,4-7,10,17H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSXWABYEKVHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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